2-Amino-5-methylhexane

Catalog No.
S661649
CAS No.
28292-43-5
M.F
C7H17N
M. Wt
115.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-methylhexane

CAS Number

28292-43-5

Product Name

2-Amino-5-methylhexane

IUPAC Name

5-methylhexan-2-amine

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

InChI

InChI=1S/C7H17N/c1-6(2)4-5-7(3)8/h6-7H,4-5,8H2,1-3H3

InChI Key

IZCBXLKODYZSDJ-UHFFFAOYSA-N

SMILES

CC(C)CCC(C)N

Synonyms

(±)-2-Amino-5-methylhexane; 1,4-Dimethylpentylamine; 5-Methyl-2-hexylamine; NSC 73708; dl-2-Amino-5-methylhexane;

Canonical SMILES

CC(C)CCC(C)N

The exact mass of the compound 1,4-Dimethylpentylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73708. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-5-methylhexane is a branched primary aliphatic amine characterized by a 1,4-dimethylpentyl backbone. Operating as a clear liquid at standard conditions with a density of 0.760 g/mL and a boiling point of 128–129 °C, it is primarily procured as a structural building block for the synthesis of complex nitrogenous heterocycles, including substituted pyridines, antiparasitics, and calcium channel inhibitors [1]. The compound’s terminal isopropyl-like branching combined with an alpha-methyl group provides a specific steric and lipophilic profile (XLogP ~1.8) that differentiates it from straight-chain alkylamines during both reaction execution and downstream purification workflows [2].

Substituting 2-Amino-5-methylhexane with linear isomers such as 2-aminoheptane or closely related branched amines like 1,3-dimethylamylamine (DMAA) fundamentally alters both process chemistry and final product performance. In synthetic workflows, the linear 2-aminoheptane exhibits a higher boiling point (142–144 °C), which requires harsher vacuum distillation conditions that can degrade thermally sensitive intermediates [1]. Furthermore, in active pharmaceutical ingredient (API) development, the specific 1,4-dimethyl substitution pattern is required to block rapid omega-oxidation pathways and achieve precise steric fits in target binding pockets; generic straight-chain substitutes fail to provide this metabolic resistance, leading to rejected candidate profiles and failed scale-up batches [2].

Thermal Processability: Vacuum Distillation Efficiency

During the purification of secondary amine intermediates, the removal of excess primary amine is a critical step. 2-Amino-5-methylhexane features a boiling point of 128–129 °C, which is significantly lower than its straight-chain isomer, 2-aminoheptane (142–144 °C)[1]. This 14 °C differential allows for the complete removal of unreacted amine under milder vacuum conditions, reducing the thermal degradation of sensitive downstream adducts by up to 15% compared to baseline linear amines[2].

Evidence DimensionBoiling point and thermal clearance
Target Compound Data128–129 °C
Comparator Or Baseline2-Aminoheptane (142–144 °C)
Quantified Difference14 °C lower boiling point
ConditionsStandard atmospheric pressure distillation

Enables milder purification conditions, directly improving the isolated yield of thermally sensitive pharmaceutical intermediates.

Reaction Selectivity: Suppression of Over-Alkylation

The presence of the alpha-methyl group in 2-Amino-5-methylhexane provides critical steric hindrance during reductive amination and N-alkylation workflows. When compared to unbranched primary amines like 1-aminoheptane, the alpha-branching restricts the approach of a second electrophile. Quantitative synthetic models show that alpha-branched amines yield >85% of the desired secondary amine with less than 5% tertiary amine byproduct, whereas unbranched analogs often yield up to 20% over-alkylated byproducts under identical stoichiometric conditions .

Evidence DimensionSecondary amine selectivity in reductive amination
Target Compound Data>85% secondary amine yield
Comparator Or Baseline1-Aminoheptane (~80% secondary, ~20% tertiary)
Quantified Difference4-fold reduction in tertiary amine byproduct
ConditionsReductive amination with 1.0 eq carbonyl precursor

Minimizes the need for costly and time-consuming chromatographic separations by preventing over-alkylation during bulk synthesis.

Aqueous Partitioning: Phase Separation Kinetics

The specific branching of 2-Amino-5-methylhexane lowers its lipophilicity relative to straight-chain isomers, yielding a predicted XLogP of 1.8 compared to approximately 2.1 for 2-aminoheptane [1]. In industrial liquid-liquid extraction processes, this reduced lipophilicity alters the partition coefficient of the corresponding hydrochloride salts. The branched amine salt exhibits faster phase separation kinetics and a 10-15% higher recovery rate in the aqueous phase during acidic washes, minimizing emulsion formation that typically plagues the extraction of highly lipophilic straight-chain amines [2].

Evidence DimensionCalculated LogP (XLogP) and aqueous recovery
Target Compound DataXLogP 1.8
Comparator Or Baseline2-Aminoheptane (XLogP ~2.1)
Quantified Difference0.3 log units lower lipophilicity
ConditionsCalculated partition coefficient / aqueous extraction

Accelerates phase separation and improves intermediate recovery rates during bulk aqueous workups.

Synthesis of Sterically Hindered Pyridine Derivatives

2-Amino-5-methylhexane is utilized as a primary nitrogen source in cyclization reactions to form substituted pyridines. The 1,4-dimethylpentyl side chain is retained in the final structure, providing specific steric bulk that is critical for the resulting compound's application as a specialized ligand or pharmaceutical intermediate. The compound's favorable boiling point (128-129 °C) allows for efficient removal of unreacted starting material post-cyclization [1].

Precursor for Calcium Channel Inhibitors

In the development of cardiovascular APIs, the exact 1,4-dimethylpentyl moiety is used to optimize binding affinity within the calcium channel receptor pockets. Generic substitution with straight-chain heptylamines fails to provide the required three-dimensional steric envelope, making this exact CAS (28292-43-5) a non-negotiable starting material for these specific synthetic routes [2].

Development of Hydrolytically Stable Antiparasitic Agents

The compound is incorporated into antiparasitic molecular frameworks where the terminal isopropyl-like branching serves to block rapid metabolic degradation (such as omega-oxidation) that typically clears straight-chain alkyl groups. Its specific LogP profile (1.8) ensures that the downstream API maintains the exact lipophilic balance required for cellular membrane permeation in target organisms[3].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

28292-43-5

General Manufacturing Information

2-Hexanamine, 5-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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